molecular formula C10H11NO2S2 B13305443 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B13305443
M. Wt: 241.3 g/mol
InChI Key: VVJSRWIIPYTVHH-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core with an ethyl carboxylate group at position 2 and an aminomethyl substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is synthesized via ring-closure reactions involving ethyl mercaptoacetate and substituted thiophene carbaldehydes, followed by functionalization steps such as hydrolysis or alkylation . Its applications span drug development (e.g., kinase inhibitors) and advanced materials (e.g., liquid crystals) .

Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3

InChI Key

VVJSRWIIPYTVHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-b]thiophene Core

A common approach begins with the construction of the thieno[3,2-b]thiophene-2-carboxylate backbone via the condensation of substituted thiophenes with ethyl mercaptoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF). This cyclization yields ethyl thieno[3,2-b]thiophene-2-carboxylate.

General Reaction Scheme:

$$
\text{Substituted thiophene} + \text{Ethyl mercaptoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl thieno[3,2-b]thiophene-2-carboxylate}
$$

Introduction of the Aminomethyl Group

The aminomethyl group at the 3-position can be introduced via a two-step sequence:

  • Step 1: Formylation
    The 3-position of the thieno[3,2-b]thiophene ring is selectively formylated (e.g., via Vilsmeier-Haack reaction) to yield the corresponding 3-formyl derivative.

  • Step 2: Reductive Amination
    The 3-formyl group is then subjected to reductive amination using ammonia or a suitable amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst, yielding the 3-(aminomethyl) derivative.

General Reaction Scheme:

$$
\text{Ethyl thieno[3,2-b]thiophene-2-carboxylate} \xrightarrow{\text{Formylation}} \text{3-formyl derivative}
$$
$$
\text{3-formyl derivative} + \text{NH}3/\text{NaBH}3\text{CN} \rightarrow \text{Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate}
$$

Formation of the Hydrochloride Salt

The free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and handling properties.

Purification

Purification is generally achieved by extraction, recrystallization, or column chromatography, depending on the scale and requirements for purity.

Step Reagents/Conditions Typical Yield Notes
Cyclization Ethyl mercaptoacetate, K2CO3, DMF, 60–70°C 70–85% Monitored by GC/MS or TLC
Formylation POCl3, DMF (Vilsmeier-Haack) 60–75% Regioselectivity is critical
Reductive Amination NH3, NaBH3CN or H2/Pd-C 60–80% Mild conditions to avoid ester hydrolysis
Salt formation HCl in EtOH or MeOH Quantitative Ensures product stability
  • The preparation of this compound requires careful orchestration of heterocycle construction, selective functionalization, and amine introduction.
  • The use of the Vilsmeier-Haack reaction for formylation and subsequent reductive amination is a robust strategy for introducing aminomethyl groups on aromatic and heteroaromatic systems.
  • Conversion to the hydrochloride salt is routine and improves compound stability for storage and handling.
  • Related synthetic protocols for thieno[3,2-b]thiophene esters demonstrate high yields and scalability, suggesting that the described approach is practical for research and development purposes.
  • Analytical data such as NMR and mass spectrometry are essential for confirming structure and purity at each stage.
Property Value
Appearance Light yellow to brown solid (hydrochloride)
Solubility Soluble in polar organic solvents
Stability Stable as hydrochloride salt
Applications Research, potential pharmaceutical intermediate
  • ChemSpider, PubChem, and VulcanChem for structural, physical, and safety data.
  • Peer-reviewed literature for synthetic methodology and optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a specialty chemical with diverse applications, particularly in scientific research. It is available from chemical suppliers such as Parchem and Angene Chemical .

Basic Information

  • Chemical Name: this compound .
  • CAS Number: 1384429-62-2 . An alternative CAS number is 1308910-95-3 . The hydrochloride form has CAS Number 1308650-20-5 .
  • Molecular Formula: C10H11NO2S2C_{10}H_{11}NO_{2}S_{2} . The hydrochloride form has Molecular Formula C10H12ClNO2S2C_{10}H_{12}ClNO_{2}S_{2} .

Applications
While specific case studies and comprehensive data tables for this compound are not available within the search results, the broader research highlights the utility of thiophene derivatives:

  • Building blocks for drug synthesis: Substituted 2-aminothiophenes are important .
  • Biological activities: Thiophene derivatives exhibit biological activities . Tetrahydrobenzo[b]thiophene derivatives display anti-inflammatory properties .
  • Materials Science: Applications extend to usage in dyes, conductivity-based sensors and biodiagnostics .

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences the compound’s reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent at Position 3 Key Properties/Applications Reference
Ethyl 3-alkyl-6-bromo-thieno[3,2-b]thiophene-2-carboxylate Alkyl (e.g., methyl, hexyl) Precursor for carboxylic acids via hydrolysis; used in polymer synthesis
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy High structural similarity (84% similarity score); potential antioxidant activity
Ethyl 3-aminopyrido[3,2-b]thiophene-2-carboxylate Amino Kinase inhibitor intermediate; exhibits antitumor activity
Target Compound Aminomethyl Enhanced solubility and bioactivity due to amine functionality; discontinued commercial availability

Key Observations :

  • Alkyl groups (e.g., in ethyl 3-alkyl derivatives) improve thermal stability but reduce polarity, limiting aqueous solubility .
  • Hydroxy groups enhance hydrogen-bonding capacity, favoring applications in photovoltaics or sensors .
  • Aminomethyl substitution (target compound) introduces a basic amine, improving solubility and enabling conjugation with bioactive moieties in drug design .

Backbone Modifications

Expanding the fused-ring system or altering the heteroatom arrangement impacts electronic properties:

  • Dithieno[3,2-b:2',3'-d]thiophene derivatives: Larger conjugated systems (e.g., compound 13 in ) exhibit reduced potency in biological assays due to steric hindrance but enhanced charge transport in organic electronics . Lower agonist activity compared to simpler thieno[3,2-b]thiophenes highlights the importance of backbone size in target binding .
  • Thieno[2,3-f]benzofuran-4,8-dione: Incorporation of benzofuran moieties introduces antitumor activity but complicates synthesis due to tandem directed metalation requirements .

Pharmaceutical Relevance

  • Kinase Inhibitors: Ethyl 3-aminopyrido[3,2-b]thiophene-2-carboxylate () and the target compound serve as intermediates for tyrosine kinase inhibitors, with the latter’s aminomethyl group enabling targeted modifications for improved selectivity .

Biological Activity

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS Number: 1308910-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}NO2_2S2_2
  • Molecular Weight : 241.3 g/mol
  • Structure : The compound features a thieno[3,2-b]thiophene core, which is significant for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to thieno[3,2-b]thiophene structures. For instance, compounds with similar frameworks have demonstrated significant antibacterial and antitubercular activities. In particular:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including resistant strains. The presence of specific substituents can enhance this activity significantly.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating strong antibacterial properties .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been explored in several cancer cell lines:

  • Cancer Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).
  • Assay Method : The MTT assay was used to assess cell viability.
  • Results : Certain derivatives showed promising anti-proliferative activity comparable to established anticancer drugs like Doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityCompound exhibited MIC of 50 μg/mL against M. smegmatis.
Study 2Anti-Proliferative EffectsShowed significant inhibition in HePG-2 and MCF-7 cell lines compared to controls.
Study 3Structure-Activity RelationshipIdentified that electron-withdrawing groups enhance antibacterial activity .

Q & A

Q. What are the key considerations in optimizing the multi-step synthesis of Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves bromination of thieno[3,2-b]thiophene followed by functionalization with an aminomethyl group and esterification. Critical factors include:

  • Reagent Selection : Use of ethyl chloroformate for esterification to avoid side reactions .
  • Temperature Control : Maintaining 0–5°C during bromination to prevent over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromine to precursor) .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the aminomethyl group (δ 3.8–4.2 ppm) and thiophene ring (δ 6.5–7.5 ppm) .
    • ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 269.03) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the aminomethyl group with chloroacetyl) and test against cancer (MCF-7, HepG2) and inflammation (COX-2) targets .
  • Dose-Response Analysis : Use IC₅₀ values to differentiate primary vs. secondary effects. For example, anti-proliferative activity at IC₅₀ < 10 μM may mask anti-inflammatory effects at higher doses .
  • Pathway-Specific Assays : Employ Western blotting to quantify apoptosis markers (e.g., caspase-3) and inflammation mediators (e.g., TNF-α) .

Q. What strategies modify the electronic properties of thieno[3,2-b]thiophene derivatives for organic electronics?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Br at position 6) reduce HOMO-LUMO gaps, enhancing charge transport in organic field-effect transistors (OFETs) .
    • Aminomethyl Group : Introduces electron-donating character, improving solubility for solution-processed devices .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) extends π-conjugation for photovoltaic applications .

Q. How can computational chemistry predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs (e.g., GPR35). Key interactions include hydrogen bonds between the aminomethyl group and Asp831 (EGFR) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns, CHARMM36 force field) to assess stability of binding poses .
  • QSAR Models : Train models with descriptors like logP and polar surface area to predict bioavailability .

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